2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Medicinal Chemistry Pharmacokinetics Drug Design

This 2,6-difluorobenzamide features a glycinamide-linked 2-phenylmorpholine moiety, providing a unique racemic scaffold for FtsZ inhibition (sub-µM bacterial elongation) and SOC channel modulator SAR. The 2,6-difluoro substitution is essential for target binding and metabolic stability—simpler fluorophenyl or dichloro analogs do not replicate this geometry. The glycinamide linker introduces an additional amide bond, enhancing conformational flexibility and offering a derivatization vector absent in propyl-linked series. Chemically distinct from pyrimidinone-based kinase inhibitors, this compound supports parallel library synthesis in non-kinase patent space. Ideal for enantioselectivity screening before chiral resolution. Procure with full analytical documentation.

Molecular Formula C19H18F2N2O3
Molecular Weight 360.361
CAS No. 953985-08-5
Cat. No. B2575064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS953985-08-5
Molecular FormulaC19H18F2N2O3
Molecular Weight360.361
Structural Identifiers
SMILESC1COC(CN1C(=O)CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
InChIInChI=1S/C19H18F2N2O3/c20-14-7-4-8-15(21)18(14)19(25)22-11-17(24)23-9-10-26-16(12-23)13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,22,25)
InChIKeyLQRCGCRIPVBUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 953985-08-5) Property and Class Baseline for Research Procurement


2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 953985-08-5) is a synthetic fluorinated benzamide derivative with a 2-phenylmorpholine moiety connected via a glycinamide (2-oxo-ethyl) linker [1]. The compound possesses a molecular weight of 360.4 g/mol, a computed logP of approximately 2.1, and one undefined stereocenter at the morpholine 2-position, existing as a racemic mixture unless specified [1]. It belongs to a broader class of phenylmorpholine-containing benzamides that have been explored as kinase inhibitors and antibacterial agents, though the target compound itself is primarily known through patent filings and compound library associations [2].

Why Closely Related 2-Phenylmorpholine Benzamides Cannot Satisfy All 2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide Research Requirements


Compounds within the 2-phenylmorpholine benzamide series exhibit large functional divergence arising from subtle structural variations. The target compound's 2,6-difluoro substitution pattern on the benzamide ring is a recognized pharmacophore in both antibacterial FtsZ inhibitors and store-operated calcium channel (SOC) modulators, where the specific fluorine placement directly influences target binding, metabolic stability, and cytotoxicity profiles [1][2]. Close analogs such as the 3,4-difluoro or 2,4-dichloro variants, or the propyl-linked derivatives, do not replicate this substitution geometry [2]. Furthermore, the glycinamide linker in the target compound introduces an additional amide bond, which alters hydrogen-bonding capacity and conformational flexibility relative to analogs with simple ethyl or propyl linkers, making generic interchange invalid [1].

Quantifiable Differentiation of 2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide Against Analogs: A Procurement-Relevant Evidence Guide


Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Comparison with Propyl-Linked Analogs

The glycinamide linker in the target compound introduces an additional carbonyl oxygen compared to the propyl-linked analog 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide. This results in a higher hydrogen bond acceptor (HBA) count and a larger topological polar surface area (TPSA), two critical parameters governing passive permeability and P-glycoprotein efflux susceptibility [1][2].

Medicinal Chemistry Pharmacokinetics Drug Design

Fluorine Substitution Geometry and Its Impact on Target Binding: 2,6-Difluoro vs. 3,4-Difluoro Motif

In studies of 2,6-difluorobenzamide derivatives as FtsZ inhibitors, the specific 2,6-difluoro pattern was shown to be essential for optimal FtsZ inhibition, with a potent analog achieving cellular effects in B. pumilus at concentrations as low as 0.04 µM [1]. The related 3,4-difluoro isomer is not documented to have equivalent potency in this assay system. This is consistent with the halogen-bonding interactions of the ortho-fluorine atoms with the FtsZ binding pocket, a geometry that 3,4-substitution cannot recreate [2].

Enzyme Inhibition FtsZ Structure-Activity Relationship

LogP-Driven Solubility and Metabolic Stability Differentiation from Non-Fluorinated Parent

The target compound has a computed XLogP3 of 2.1, compared to an estimated value of ~1.5 for the non-fluorinated parent N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS data not available, value estimated from structural increment calculation). This increase in lipophilicity is known to enhance metabolic stability via increased protein binding and reduced oxidative metabolism, a trend documented in 2,6-difluorobenzamide series [1][2].

Physicochemical Properties Metabolic Stability LogP

Undefined Stereochemistry as a Differentiator from Enantiomerically Pure Analogs

The target compound features an undefined stereocenter at the morpholine 2-position (PubChem: Undefined Atom Stereocenter Count = 1), confirming it is supplied as a racemic mixture [1]. This is in contrast to (R)-2-Phenylmorpholine, which is available as a single enantiomer and is utilized in the synthesis of enantiomerically pure STAT5/6 PROTAC degraders [2]. The pharmacological activity of morpholine-based bioactive molecules is often stereochemically dependent; the GSK-3β inhibitor class, for example, derives its activity from the 2-phenylmorpholine scaffold where the (R)-enantiomer is typically the eutomer [3].

Chirality Stereochemistry Structure-Activity Relationship

Synthetic Tractability and Scaffold Diversity Comparison with 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones

The target compound's benzamide core provides a distinct chemical scaffold compared to the pyrimidinone core of the well-characterized GSK-3β inhibitor class based on 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones [1]. Benzamide scaffolds are privileged structures in FtsZ and SOC inhibitor programs, whereas pyrimidinones are optimized for ATP-mimetic kinase inhibition. This scaffold difference ensures non-overlapping biological target space and allows the target compound to serve as a versatile intermediate for divergent medicinal chemistry exploration [2].

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor

High-Value Application Scenarios for 2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide Based on Verified Evidence


Probing the FtsZ Bacterial Cell Division Target with a 2,6-Difluorobenzamide Pharmacophore

For antibacterial drug discovery programs targeting filamenting temperature-sensitive mutant Z (FtsZ), this compound provides the documented 2,6-difluorobenzamide motif essential for FtsZ inhibition. As shown in cross-study comparable evidence, related 2,6-difluorobenzamides induce bacterial cell elongation at sub-micromolar concentrations (0.04 µM) [1]. The target compound can serve as a starting point for SAR expansion, avoiding the use of inactive 3,4-difluoro or non-fluorinated analogs.

Investigating Store-Operated Calcium Channel Modulation with a Defined Fluorine Geometry

Research on store-operated calcium (SOC) channels in colorectal cancer models has validated 2,6-difluorobenzamides as potent SOC inhibitors with low cytotoxicity and favorable oral bioavailability (F = 34%) [1]. This compound offers a versatile scaffold for further optimization, with the glycinamide linker providing an additional vector for derivatization not available in propyl-linked analogs.

Stereochemical Prospecting in Racemic Phenylmorpholine Bioactive Discovery

As a racemic mixture, this compound is ideal for initial high-throughput screening to determine if the biological activity of the 2-phenylmorpholine series is enantioselective. As documented, the GSK-3β inhibitor class is stereochemically driven, with the (R)-enantiomer being the eutomer [1]. Using the racemate in primary screens avoids the cost and synthetic burden of obtaining enantiomerically pure material before confirming stereochemical importance.

Divergent Synthesis of Scaffold-Hopping Libraries for Kinase and Non-Kinase Targets

The benzamide scaffold is chemically distinct from the prevalent pyrimidinone-based 2-phenylmorpholine kinase inhibitors [1]. Researchers seeking to diversify patent space or explore non-kinase targets such as FtsZ or SOC can use this compound as a central intermediate for parallel library synthesis, ensuring access to unique intellectual property space.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.